6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-5-29-22(27)24-11-10-16-17(12-24)31-20(18(16)21(26)28-4)23-19(25)14-6-8-15(9-7-14)30-13(2)3/h6-9,13H,5,10-12H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFMMMKVSGPFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 6-ethyl 3-methyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Molecular Formula: C25H24N2O6S
- Molecular Weight: Approximately 484.53 g/mol
This compound belongs to a class of thieno[2,3-c]pyridine derivatives, which have been investigated for various biological activities.
Anticancer Activity
Thieno[2,3-c]pyridine derivatives have shown potential anticancer properties. Research indicates that modifications in the thieno-pyridine structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with specific substituents can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Properties
Compounds similar to thieno[2,3-c]pyridines have demonstrated antimicrobial activity against a range of pathogens. The presence of functional groups such as amides and esters in the structure can enhance their interaction with microbial enzymes or cell membranes, leading to increased efficacy against bacteria and fungi.
Enzyme Inhibition
Some thieno[2,3-c]pyridine derivatives act as inhibitors for various enzymes linked to disease pathways. For example, they may inhibit kinases involved in cancer proliferation or enzymes that contribute to inflammatory processes. This inhibition can lead to reduced disease symptoms or progression.
Case Studies
- Anticancer Efficacy : A study on a related thieno-pyridine compound showed significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value indicating potent activity.
- Antimicrobial Activity : Research demonstrated that thieno[2,3-c]pyridine derivatives exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
The biological activities of thieno[2,3-c]pyridine derivatives are often attributed to:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cells from dividing and proliferating.
- Inhibition of Signaling Pathways : Disrupting pathways essential for tumor growth or microbial survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound becomes evident when compared to analogs (Table 1).
Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyridine Derivatives
*Similarity scores based on structural alignment ().
Key Differentiators:
Substituent at Position 2: The 4-isopropoxybenzamido group distinguishes this compound from amino-substituted analogs (e.g., ). Amino-substituted derivatives (e.g., Diethyl 2-amino-..., ) lack this amide functionality, reducing steric hindrance but limiting hydrogen-bonding capacity.
Ester Group Configuration :
- The 6-ethyl and 3-methyl esters balance lipophilicity and metabolic stability. In contrast, diethyl esters (e.g., ) offer higher solubility but faster enzymatic hydrolysis, while tert-butyl esters () prioritize steric protection over solubility.
Spectroscopic Profiles: The 4-isopropoxybenzamido group would generate distinct NMR signals (e.g., aromatic protons at δ ~7.0–8.0 ppm and isopropyl methyl groups at δ ~1.2–1.4 ppm), differing from amino-substituted analogs (δ ~5.0–6.0 ppm for NH2) . HRMS data for related compounds (e.g., ) confirm mass accuracy within 0.02%, suggesting similar precision for this compound.
Biological Implications: The amide group may confer protease resistance compared to esters or amines, as seen in peptidomimetic drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
